

# Formulation of Feniralstat for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Feniralstat (also known as KVD-824) is a potent and selective inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system.[1][2] By inhibiting plasma kallikrein, Feniralstat blocks the production of bradykinin, a potent vasodilator and inflammatory mediator. This mechanism of action makes Feniralstat a promising therapeutic candidate for the treatment of diseases driven by excess bradykinin, such as hereditary angioedema (HAE) and diabetic macular edema.[3]

**Feniralstat** is a pyrazole derivative with a molecular formula of C26H25F2N5O4 and a molecular weight of 509.51 g/mol .[2][4] As with many new chemical entities, **Feniralstat** is poorly soluble in water, which presents a significant challenge for developing formulations suitable for preclinical evaluation.[5][6] Appropriate formulation is critical to ensure adequate drug exposure in preclinical studies to enable accurate assessment of its pharmacodynamic, pharmacokinetic, and toxicological properties.

These application notes provide a comprehensive guide to formulating **Feniralstat** for preclinical research, including detailed protocols for vehicle selection, stability testing, and in vitro and in vivo characterization.

### **Data Presentation**



Table 1: Physicochemical Properties of Feniralstat

| Property                          | Value                     | Source |
|-----------------------------------|---------------------------|--------|
| Molecular Formula                 | C26H25F2N5O4              | [4]    |
| Molecular Weight                  | 509.51 g/mol              | [2]    |
| Appearance                        | Solid                     | [2]    |
| IC50 (Human plasma<br>kallikrein) | 6.7 nM                    | [1][2] |
| Solubility in DMSO                | ≥ 80.00 mg/mL (157.01 mM) | [7]    |

**Table 2: Example Preclinical Formulations for Feniralstat** 

| Formulation<br>Components                            | Achievable Concentration  | Notes                                                                  | Source |
|------------------------------------------------------|---------------------------|------------------------------------------------------------------------|--------|
| 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | ≥ 1.25 mg/mL (2.45<br>mM) | Clear solution. Heat and/or sonication may be used to aid dissolution. | [1]    |
| 10% DMSO, 90%<br>(20% SBE-β-CD in<br>Saline)         | ≥ 1.25 mg/mL (2.45<br>mM) | Clear solution.                                                        | [1]    |
| 10% DMSO, 90%<br>Corn Oil                            | ≥ 1.25 mg/mL (2.45 mM)    | Clear solution.  Caution for long-term dosing.                         | [1]    |

## Table 3: Template for Feniralstat Formulation Stability Data



| Formulati<br>on<br>Vehicle                                                   | Storage<br>Condition    | Initial<br>Concentr<br>ation<br>(mg/mL) | Concentr<br>ation at<br>24h<br>(mg/mL) | Concentr<br>ation at<br>48h<br>(mg/mL) | %<br>Recovery<br>(48h) | Observati<br>ons |
|------------------------------------------------------------------------------|-------------------------|-----------------------------------------|----------------------------------------|----------------------------------------|------------------------|------------------|
| Example:<br>10%<br>DMSO,<br>40%<br>PEG300,<br>5% Tween-<br>80, 45%<br>Saline | Room<br>Temperatur<br>e |                                         |                                        |                                        |                        |                  |
| Example: 10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline                      | 4°C                     |                                         |                                        |                                        |                        |                  |
| Example:<br>10%<br>DMSO,<br>90% Corn<br>Oil                                  | Room<br>Temperatur<br>e |                                         |                                        |                                        |                        |                  |
| Example:<br>10%<br>DMSO,<br>90% Corn<br>Oil                                  | 4°C                     |                                         |                                        |                                        |                        |                  |

Table 4: Template for Preclinical Pharmacokinetic Parameters of Feniralstat in Rats (Oral Administration)



| Formulation               | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax (h) | AUC (0-t)<br>(ng·h/mL) | Bioavailabil<br>ity (%) |
|---------------------------|-----------------|-----------------|----------|------------------------|-------------------------|
| Example:<br>Formulation 1 |                 |                 |          |                        |                         |
| Example:<br>Formulation 2 |                 |                 |          |                        |                         |
| Example: Formulation 3    | _               |                 |          |                        |                         |

## **Experimental Protocols**

## Protocol 1: Preparation of Feniralstat Formulations for Oral Administration

This protocol details the preparation of three common types of formulations for poorly soluble compounds, suitable for oral gavage in preclinical species.

#### Materials:

- Feniralstat powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sulfobutylether-β-cyclodextrin (SBE-β-CD)
- · Corn oil
- Sterile vials
- Magnetic stirrer and stir bars



Sonicator bath

Procedure:

Formulation A: Co-solvent/Surfactant System

- Weigh the required amount of Feniralstat powder.
- Prepare a stock solution of **Feniralstat** in DMSO (e.g., 12.5 mg/mL).
- In a sterile vial, add the required volume of the **Feniralstat** DMSO stock solution.
- Add PEG300 to the vial and mix thoroughly using a vortex or magnetic stirrer until a clear solution is formed.
- Add Tween-80 to the solution and mix until homogeneous.
- Slowly add saline to the mixture while stirring continuously to reach the final desired volume.
- Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, sonication or gentle warming may be applied to aid dissolution.[1]

Formulation B: Cyclodextrin-based System

- Weigh the required amount of **Feniralstat** powder.
- Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- Prepare a stock solution of Feniralstat in DMSO (e.g., 12.5 mg/mL).
- In a sterile vial, add the required volume of the **Feniralstat** DMSO stock solution.
- Add the 20% SBE-β-CD solution to the vial and mix thoroughly until a clear solution is obtained.

Formulation C: Oil-based Suspension/Solution

Weigh the required amount of Feniralstat powder.



- Prepare a stock solution of **Feniralstat** in DMSO (e.g., 12.5 mg/mL).
- In a sterile vial, add the required volume of the **Feniralstat** DMSO stock solution.
- Add corn oil to the vial and mix thoroughly using a vortex or magnetic stirrer until a uniform suspension or clear solution is achieved.

## Protocol 2: Stability Assessment of Feniralstat Formulations

This protocol outlines a method to assess the short-term stability of prepared **Feniralstat** formulations.

#### Materials:

- Prepared Feniralstat formulations
- HPLC system with a suitable column and detector
- Appropriate mobile phase for Feniralstat analysis
- Incubators or controlled temperature chambers (e.g., 4°C and room temperature)

#### Procedure:

- Immediately after preparation (T=0), take an aliquot of each formulation for HPLC analysis to determine the initial concentration of **Feniralstat**.
- Store aliquots of each formulation under different conditions (e.g., room temperature and 4°C).
- At predetermined time points (e.g., 4, 8, 24, and 48 hours), withdraw an aliquot from each storage condition.
- Prepare the samples for HPLC analysis (this may involve dilution and/or protein precipitation).
- Analyze the samples by HPLC to determine the concentration of Feniralstat.



Calculate the percentage of the initial concentration remaining at each time point. A
formulation is generally considered stable if the concentration remains within 90-110% of the
initial concentration.[2]

## **Protocol 3: In Vitro Drug Release Study**

This protocol describes a dialysis-based method for assessing the in vitro release of **Feniralstat** from different formulations.

#### Materials:

- Prepared Feniralstat formulations
- Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
- Phosphate buffered saline (PBS), pH 7.4, as the release medium
- · Shaking water bath or incubator
- HPLC system for analysis

#### Procedure:

- Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
- Pipette a known volume and concentration of the Feniralstat formulation into a sealed dialysis bag.
- Place the dialysis bag into a larger container with a known volume of pre-warmed (37°C) release medium.
- Place the container in a shaking water bath at 37°C.
- At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
- Analyze the samples for Feniralstat concentration using a validated HPLC method.



Calculate the cumulative percentage of drug released over time.

## **Protocol 4: Oral Bioavailability Study in Rats**

This protocol provides a general procedure for conducting an oral bioavailability study of **Feniralstat** in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

#### Materials:

- Male Sprague-Dawley rats (or other appropriate strain)
- Prepared Feniralstat formulations
- Oral gavage needles
- Blood collection supplies (e.g., tubes with anticoagulant)
- Centrifuge
- Analytical equipment for quantifying Feniralstat in plasma (e.g., LC-MS/MS)

#### Procedure:

- Fast the rats overnight with free access to water.
- Administer the **Feniralstat** formulation orally via gavage at a predetermined dose.
- Collect blood samples at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein or jugular vein catheter).
- Process the blood samples to obtain plasma by centrifugation.
- Store the plasma samples at -80°C until analysis.
- Quantify the concentration of Feniralstat in the plasma samples using a validated analytical method.



- Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
- For determination of absolute bioavailability, an intravenous administration group is also required.

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of Action of Feniralstat in the Kallikrein-Kinin System.





Click to download full resolution via product page

Caption: Preclinical Formulation Development Workflow for **Feniralstat**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations PMC [pmc.ncbi.nlm.nih.gov]
- 2. optibrium.com [optibrium.com]
- 3. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Sequential Drug Release in Vitro and in Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Formulation of Feniralstat for Preclinical Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854778#formulation-of-feniralstat-for-preclinical-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com